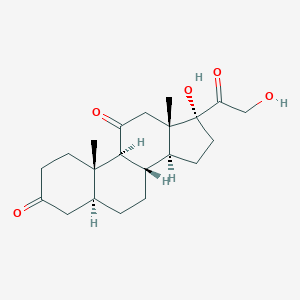

4,5alpha-Dihydrocortisone

説明

4,5alpha-Dihydrocortisone is the 5alpha-stereoisomer of 4, 5-dihydrocortisone . It is a 3-oxo-5alpha-steroid, a primary alpha-hydroxy ketone, and a 4, 5-dihydrocortisone .

Synthesis Analysis

A liquid chromatography-MSn (LC-MSn) methodology was developed for the determination of free cortisol and its 15 endogenous metabolites, including 4,5alpha-Dihydrocortisone . The method was successfully applied to the urine of 50 healthy subjects .Molecular Structure Analysis

The molecular formula of 4,5alpha-Dihydrocortisone is C21H30O5 . The molecular weight is 362.5 g/mol . The IUPAC name is (5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione .Chemical Reactions Analysis

4,5alpha-Dihydrocortisone is formed from cortisone by 5β-reductase .Physical And Chemical Properties Analysis

The molecular weight of 4,5alpha-Dihydrocortisone is 362.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 2 .科学的研究の応用

Steroid Reductive Metabolism in Hypertensive Syndrome

A study by Ulick, Ramirez, and New (1977) explored a juvenile hypertensive syndrome with abnormal steroid metabolism, finding an increase in 5alpha- relative to 5beta-metabolites in the 4,5-dihydro fraction, suggesting a possible etiological relationship with the patient's hypertensive disorder (Ulick, Ramirez, & New, 1977).

Adrenocortical Steroid Metabolism in Human Tissues

Research by Meigs and Engel (1961) on adrenocortical steroid metabolism in human liver and placenta noted the conversion of cortisone to 5β-dihydrocortisone, among other metabolites, highlighting the complex interconversions of corticosteroids in human tissues (Meigs & Engel, 1961).

Corticosteroids in Sportsmen

A study by Rivero-Marabé et al. (2001) developed a method for determining natural corticosteroids, including 5beta-dihydrocortisone, in urine samples from sportsmen, using chromatography and mass spectrometry. This research contributes to anti-doping efforts in sports (Rivero-Marabé et al., 2001).

Mineralocorticoid Activity of Steroids

Sekihara, Island, and Liddle (1978) evaluated the mineralocorticoid activity of various steroids, including 5alpha-dihydrocortisone, in adrenalectomized rats. Their findings indicate that the reduction of the 4.5 double bond in delta4-3-ketosteroids diminishes mineralocorticoid activity (Sekihara, Island, & Liddle, 1978).

Safety And Hazards

特性

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWEYIBFOLMEM-FZPGBCFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5alpha-Dihydrocortisone | |

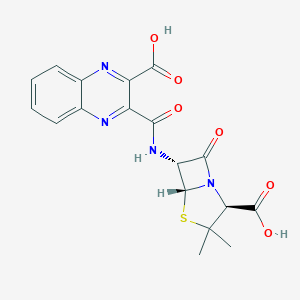

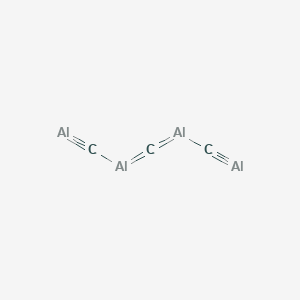

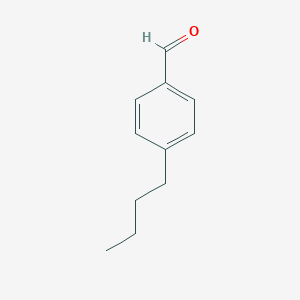

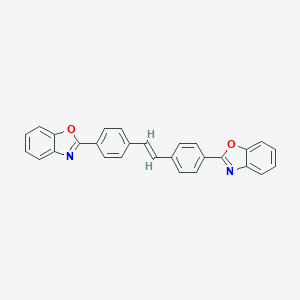

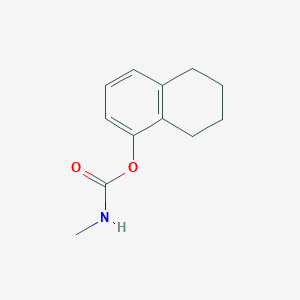

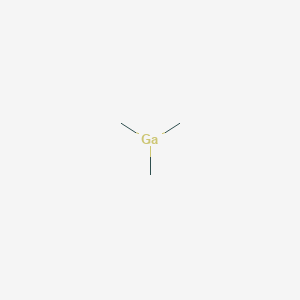

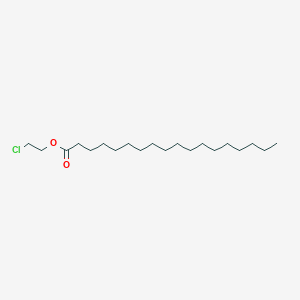

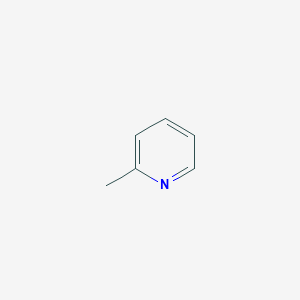

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

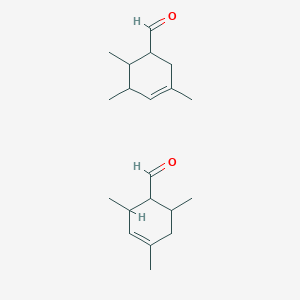

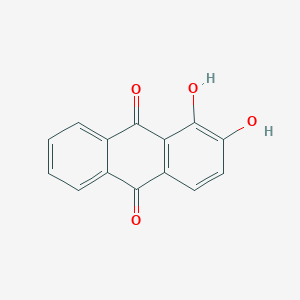

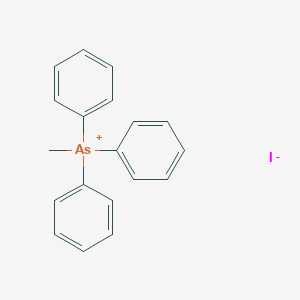

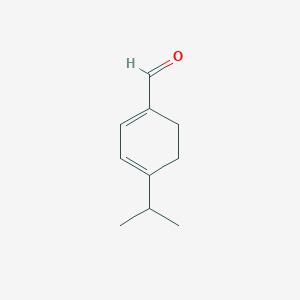

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。